myo-Inositol 1,4,5,6-Tetrakis(phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

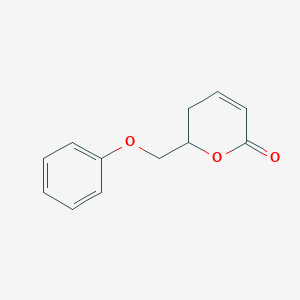

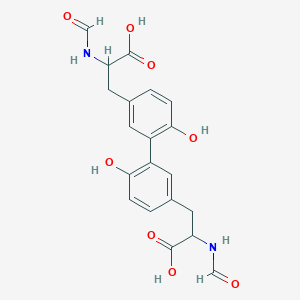

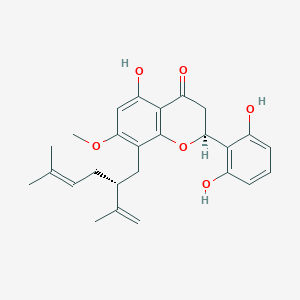

1D-myo-inositol 1,2,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphates placed in the 1-, 2-, 5- and 6-positions. It has a role as a plant metabolite. It derives from a myo-inositol.

Scientific Research Applications

Biomedical Research and Applications

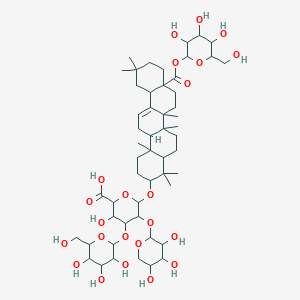

myo-Inositol 1,4,5,6-tetrakis(phosphate) and related compounds have been extensively studied for various biomedical applications. Synthesis of myo-inositol polyphosphate analogs has facilitated the isolation of binding proteins from bovine cardiac membranes, illustrating its potential in protein interaction studies (Ozaki et al., 1994). Similarly, studies have shown that derivatives of myo-inositol phosphates can effectively inhibit vascular calcification, a significant concern in cardiovascular diseases (Schantl et al., 2020).

Role in Cellular Signaling and Regulation

The compound plays a role in cellular signaling and regulation. For instance, D-myo-inositol 1,3,4,5-tetrakisphosphate is suggested to be a second messenger in rat cerebral cortical slices following muscarinic receptor stimulation, hinting at its role in neurotransmission (Batty et al., 1985). Additionally, L-myo-inositol 1,4,5,6-tetrakisphosphate has been identified as a substrate for kinase enzymes in murine bone macrophages, suggesting its involvement in biochemical pathways within cells (Stephens et al., 1988).

Environmental and Agricultural Applications

Inositol phosphates, including myo-inositol tetrakisphosphates, are significant in environmental and agricultural contexts. They are prevalent in soils and aquatic environments, playing roles in phosphate cycling and potentially contributing to eutrophication (Turner et al., 2002). In agriculture, manipulating the levels of myo-inositol phosphates in crops, like soybean, can influence seed development and reduce anti-nutritional factors like phytate content (Nunes et al., 2006).

Food Science and Technology

In the field of food science, myo-inositol phosphates have implications for enhancing mineral bioavailability in human diets. Phytase, an enzyme that degrades myo-inositol hexakisphosphate, is used in food processing to reduce phytate levels and improve nutrient absorption (Greiner & Konietzny, 2006).

properties

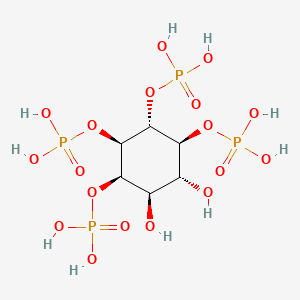

Molecular Formula |

C6H16O18P4 |

|---|---|

Molecular Weight |

500.08 g/mol |

IUPAC Name |

[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3-,4+,5-,6-/m1/s1 |

InChI Key |

MRVYFOANPDTYBY-XCMZKKERSA-N |

Isomeric SMILES |

[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-2,3-dimethoxy-6-[(2E,5E,7E,9S,10S,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methylpyridin-4-one](/img/structure/B1252503.png)

![(1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252504.png)

![3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one](/img/structure/B1252507.png)

![(2S,7S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one](/img/structure/B1252514.png)

![5-[2-[2-[2-[2-[4-(3-Azidoanilino)-6-methoxyquinazolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B1252515.png)

![(1S,3R,8R,11R,12S,15R,16R)-15-[(2R)-5-hydroxy-6-methylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1252522.png)